Darsidomine
Overview
Description
Darsidomine is a small molecule drug known for its role as a nitric oxide donor. It was initially developed by Sanofi and is primarily used in the treatment of cardiovascular diseases and nervous system diseases . The compound’s molecular formula is C13H22N4O7 .
Preparation Methods
The synthesis of Darsidomine involves several steps, including the use of specific reagents and reaction conditions. . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Darsidomine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitric oxide donor groups, altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Darsidomine has several scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Potential applications in industrial processes that require nitric oxide donors.
Mechanism of Action
Darsidomine exerts its effects by releasing nitric oxide, which is a potent vasodilator. The nitric oxide released from this compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in the relaxation of vascular smooth muscle cells, thereby improving blood flow and reducing blood pressure .
Comparison with Similar Compounds
Darsidomine is unique among nitric oxide donors due to its specific molecular structure and pharmacological properties. Similar compounds include:
Molsidomine: Another nitric oxide donor used in the treatment of cardiovascular diseases.
Sydnophen: A compound with similar nitric oxide-releasing properties.
This compound’s uniqueness lies in its specific molecular interactions and the pathways it influences, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h6-8,10H,3-5H2,1-2H3/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUFAXMBDEROK-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1[N+]2=CC(=N)O[N-]2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1[N+]2=CC(=N)O[N-]2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137500-42-6 | |
Record name | Darsidomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137500426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARSIDOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00I7BI3BB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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